An In-depth Technical Guide to 2-Cyclopropyloxazole-4-carbonitrile
An In-depth Technical Guide to 2-Cyclopropyloxazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the known chemical and physical properties of 2-Cyclopropyloxazole-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document collates available data on its structure, physicochemical characteristics, and general reactivity based on the oxazole and cyclopropyl moieties. Due to the limited availability of detailed experimental data in publicly accessible literature, this guide also highlights the current gaps in knowledge regarding its specific synthesis protocols, spectral characterization, and biological activity, thereby identifying opportunities for future research.
Introduction
2-Cyclopropyloxazole-4-carbonitrile (CAS No. 1159734-36-7) is a small molecule featuring a cyclopropyl group attached to an oxazole ring, which is further functionalized with a nitrile group. The oxazole scaffold is a common motif in numerous biologically active compounds, and the incorporation of a cyclopropyl ring can confer unique conformational constraints and metabolic stability. These structural features make 2-Cyclopropyloxazole-4-carbonitrile a molecule of potential interest for the development of novel therapeutic agents. This guide aims to consolidate the currently available technical information on this compound.
Chemical and Physical Properties
The known physicochemical properties of 2-Cyclopropyloxazole-4-carbonitrile are summarized in the table below. It is important to note that while some data is available from chemical suppliers and databases, comprehensive, peer-reviewed experimental data is scarce.
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂O | ChemicalBook[1] |
| Molecular Weight | 134.14 g/mol | ChemicalBook[1] |
| CAS Number | 1159734-36-7 | ChemicalBook[1] |
| Boiling Point | 256.6 ± 13.0 °C (at 760 Torr) | ChemicalBook[1] |
| Density | 1.26 ± 0.1 g/cm³ (at 20°C, 760 Torr) | ChemicalBook[1] |
| Flash Point | 109.0 ± 19.8 °C | ChemicalBook[1] |
| Solubility | Slightly soluble | Generic Data |
Synthesis and Experimental Protocols
A potential, though unverified, synthetic workflow is depicted below. This diagram illustrates a generalized pathway and does not represent a validated experimental protocol for this specific compound.
Caption: A generalized synthetic pathway for oxazole formation.
Spectral Data and Characterization
Comprehensive, experimentally-derived spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 2-Cyclopropyloxazole-4-carbonitrile are not available in published literature. For researchers aiming to synthesize and characterize this compound, the following spectral features would be anticipated based on its structure:
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¹H NMR: Signals corresponding to the cyclopropyl protons (a multiplet system) and a singlet for the proton on the oxazole ring.
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¹³C NMR: Resonances for the cyclopropyl carbons, the carbons of the oxazole ring (with the carbon attached to the nitrile group being significantly deshielded), and the nitrile carbon.
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IR Spectroscopy: A characteristic strong absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹, along with bands associated with the C=N and C-O stretching of the oxazole ring.
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Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z = 134.05. Fragmentation patterns would likely involve the loss of the cyclopropyl group and/or the nitrile group.
Reactivity and Stability
Specific studies on the chemical reactivity and stability of 2-Cyclopropyloxazole-4-carbonitrile have not been reported. However, the reactivity can be inferred from the constituent functional groups:
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Oxazole Ring: The oxazole ring is generally stable but can undergo reactions such as electrophilic substitution, although it is less reactive than other five-membered heterocycles like pyrrole. The nitrile group is an electron-withdrawing group, which will influence the reactivity of the ring.
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Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide under acidic or basic conditions. It can also be reduced to a primary amine.
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Cyclopropyl Group: The cyclopropyl group is generally stable but can undergo ring-opening reactions under certain conditions, such as with strong acids or in the presence of certain transition metal catalysts.
Potential Biological Activity and Signaling Pathways
There is no specific information available regarding the biological activity of 2-Cyclopropyloxazole-4-carbonitrile or its involvement in any signaling pathways. However, the presence of the oxazole and cyclopropyl moieties suggests potential for biological activity. Oxazole-containing compounds have been reported to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The cyclopropyl group is often incorporated into drug candidates to enhance metabolic stability and improve binding affinity to biological targets.
The logical relationship for investigating the potential of this compound in drug discovery is outlined below.
Caption: A typical workflow for early-stage drug discovery.
Conclusion and Future Directions
2-Cyclopropyloxazole-4-carbonitrile is a chemical entity with structural features that suggest potential for applications in medicinal chemistry. However, a significant gap exists in the publicly available scientific literature regarding its detailed synthesis, characterization, and biological evaluation. Future research efforts should be directed towards:
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Developing and publishing a robust and scalable synthetic protocol.
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Comprehensive spectral characterization (NMR, IR, MS) to establish a reference dataset.
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Investigating its solubility in various pharmaceutically relevant solvents.
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Screening for biological activity against a panel of therapeutic targets.
The generation of this fundamental data will be crucial for unlocking the full potential of 2-Cyclopropyloxazole-4-carbonitrile and its derivatives in drug discovery and development.
